5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the benzyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and solvents used .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or thiol groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Investigated for its anticancer properties, showing effectiveness against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[4,3-a]quinoxalines
- 1,2,4-triazino[4,3-a]quinoxalines
- 2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]-3-benzylquinoxaline .
Uniqueness
5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one stands out due to its unique combination of functional groups, which confer distinct biological activities. Its dichlorobenzyl moiety enhances its antimicrobial properties, while the triazolo-pyrimidine core contributes to its anticancer and neuroprotective effects .
Properties
Molecular Formula |
C12H9Cl2N5OS |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9Cl2N5OS/c13-7-2-1-6(8(14)3-7)5-21-12-18-17-11-16-10(20)4-9(15)19(11)12/h1-4H,5,15H2,(H,16,17,20) |
InChI Key |
JTVKOMNSPPIMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C3N2C(=CC(=O)N3)N |
Origin of Product |
United States |
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